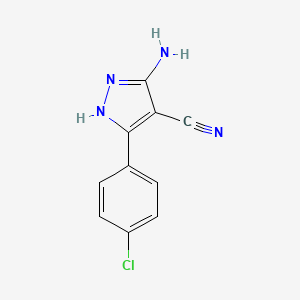

5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Description

BenchChem offers high-quality 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4/c11-7-3-1-6(2-4-7)9-8(5-12)10(13)15-14-9/h1-4H,(H3,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFJNGUSRCQFDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=NN2)N)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379820 | |

| Record name | 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42754-62-1 | |

| Record name | 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42754-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: Properties, Synthesis, and Applications

Introduction: Unveiling a Versatile Heterocyclic Scaffold

5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile is a multifaceted heterocyclic compound that has garnered significant attention within the scientific community. Its unique molecular architecture, featuring a pyrazole core substituted with an amino group, a cyano group, and a chlorophenyl moiety, renders it a valuable building block in the synthesis of a wide array of biologically active molecules. This guide provides an in-depth exploration of its physicochemical properties, established synthetic routes, and its pivotal role in the realms of drug discovery and agrochemical development. The strategic placement of its functional groups allows for diverse chemical modifications, making it a versatile precursor for generating libraries of compounds with potential therapeutic and commercial applications.[1] Pyrazole-containing compounds, in general, are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, further highlighting the importance of this specific scaffold.[2][3]

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile is paramount for its effective utilization in research and development. These properties dictate its behavior in various chemical and biological systems, influencing factors such as solubility, stability, and bioavailability.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClN₄ | [4] |

| Molecular Weight | 218.64 g/mol | [4] |

| Physical State | Solid | [5] |

| Melting Point | 169-173 °C | [4] |

| Solubility in Water | Low solubility | [5] |

| Solubility in Organic Solvents | Soluble in DMSO | [5] |

| Odor | Odorless or very faint | [5] |

| Stability | Stable under normal conditions. Sensitive to light. | [5][6] |

Synthetic Protocols: A Step-by-Step Guide

The synthesis of 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile can be achieved through various methodologies, often employing multi-component reactions that offer efficiency and atom economy. A prevalent and effective approach involves the one-pot condensation of an aromatic aldehyde, malononitrile, and a hydrazine derivative.[7][8]

One-Pot Three-Component Synthesis

This protocol outlines a representative one-pot synthesis, valued for its operational simplicity and high yields.[7]

Materials:

-

4-Chlorobenzaldehyde

-

Malononitrile

-

Phenylhydrazine

-

Ethanol (Solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).

-

Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1 mmol).

-

Catalyst Introduction: Introduce a catalytic amount of L-Proline (e.g., 10 mol%) or a few drops of piperidine to the reaction mixture. The choice of catalyst can influence reaction time and yield.[3][8]

-

Reaction Progression: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few minutes to a few hours, depending on the specific conditions.[3]

-

Product Isolation: Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.

Causality in Experimental Choices:

-

Solvent: Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its appropriate boiling point for reflux conditions if needed.

-

Catalyst: The use of an organocatalyst like L-proline or a base like piperidine is crucial for accelerating the rate of the condensation and cyclization steps, leading to higher yields in shorter reaction times.[3][8]

-

One-Pot Approach: This strategy is favored for its efficiency, as it avoids the need to isolate intermediates, thereby saving time and resources.

Caption: Application pathways of 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.

Conclusion

5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile stands out as a heterocyclic compound of considerable scientific and commercial interest. Its well-defined physicochemical properties and accessible synthetic routes make it a valuable tool for chemists and pharmacologists. The versatility of its structure continues to be exploited in the development of novel therapeutics and agrochemicals, underscoring its importance as a key molecular scaffold. Further research into the derivatization of this compound is likely to uncover new applications and lead to the discovery of next-generation bioactive molecules.

References

-

Plem, S., Müller, D. and Murguía, M. (2015) Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. [Link]

-

Ramoba, L. V., Nzondomyo, W. J., Serala, K., Macharia, L. W., & Manicum, A. L. E. (2023). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Synthetic Communications, 53(24), 2005-2015. [Link]

-

Various Authors. (n.d.). The preparation of 5-amino-1H-pyrazole-4-carbonitriles. ResearchGate. [Link]

-

Maleki, A., Kamalzare, M., & Ghamari, N. (2021). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 11(61), 38666-38676. [Link]

-

Gholipour, B., & Veisi, H. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(1), 224-234. [Link]

-

Li, Y., et al. (2025). Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. The Journal of Organic Chemistry. [Link]

-

Li, Y., et al. (2025). Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. Semantic Scholar. [Link]

-

Methylamine Supplier. (n.d.). 5-Amino-3-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile. [Link]

-

Maleki, A., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 755811. [Link]

-

Gholipour, B., & Veisi, H. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

-

Al-Omran, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 403-416. [Link]

-

Al-otaibi, A. M., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 345. [Link]

-

Chemcasts. (n.d.). 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile Properties vs Temperature. [Link]

-

Deshmukh, R. R., et al. (2019). One-pot of Three-component Synthesis of Novel Biologically Important 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles Using L-Proline Catalyst and their Antimicrobial Activity. Letters in Organic Chemistry, 16(11), 891-898. [Link]

-

Maleki, A., Kamalzare, M., & Ghamari, N. (2021). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Semantic Scholar. [Link]

-

Abd El-Wahab, A. H. F. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis, 21(3), 269-276. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile 97 51516-67-7 [sigmaaldrich.com]

- 5. 5-Amino-3-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile Manufacturer & Supplier in China | Properties, Uses, Safety Data, COA, MSDS [nj-finechem.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

A Technical Guide to the Spectroscopic Characterization of 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the spirit of scientific rigor, where direct experimental data for the title compound is not publicly available, this guide presents a detailed analysis of its constitutional isomer, 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile , for which complete spectroscopic data has been published. This approach provides a robust framework for understanding the spectroscopic characteristics of this class of compounds.

Introduction to Spectroscopic Analysis in Heterocyclic Chemistry

The structural elucidation of novel heterocyclic compounds is foundational to modern medicinal chemistry and materials science. Pyrazole derivatives, in particular, are of significant interest due to their diverse biological activities.[1] A meticulous spectroscopic analysis is indispensable for confirming the successful synthesis and unambiguously determining the molecular structure of these compounds. This guide focuses on the practical application and interpretation of key spectroscopic techniques to characterize aminopyrazole carbonitrile systems.

Spectroscopic Data Analysis of 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

The following sections provide a detailed breakdown of the experimental spectroscopic data for the constitutional isomer, 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile. This data serves as a primary reference for predicting the spectroscopic behavior of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Table 1: ¹H NMR Spectroscopic Data for 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.06 | br s | 1H | NH (pyrazole) |

| 7.80 | d, J = 8.4 Hz | 2H | Ar-H |

| 7.53 | d, J = 8.4 Hz | 2H | Ar-H |

| 6.40 | s | 2H | NH₂ |

Solvent: DMSO-d₆

Expert Interpretation: The broad singlet at 12.06 ppm is characteristic of the acidic pyrazole N-H proton. The two doublets at 7.80 and 7.53 ppm, each integrating to two protons, are indicative of a para-substituted benzene ring. The singlet at 6.40 ppm, integrating to two protons, corresponds to the amino group. The simplicity of the aromatic signals confirms the para-substitution on the phenyl ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-NH₂ |

| ~145 | C-Ar |

| ~133 | C-Cl |

| ~130 | Ar-CH |

| ~129 | Ar-CH |

| ~128 | Ar-C (ipso) |

| ~117 | C≡N |

| ~95 | C-CN |

Expert Interpretation: The chemical shifts are influenced by the electronic environment of each carbon atom. The carbon attached to the amino group (C-NH₂) is expected to be significantly downfield. The aromatic carbons will appear in the typical region of ~128-145 ppm, with the carbon bearing the chlorine atom being deshielded. The nitrile carbon (C≡N) will have a characteristic chemical shift around 117 ppm, and the pyrazole carbon attached to the nitrile group will be found further upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile [2]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3348, 3302 | NH₂ stretching |

| 3137 | N-H stretching (pyrazole) |

| 2223 | C≡N stretching (nitrile) |

| ~1600-1450 | C=C and C=N stretching (aromatic and pyrazole rings) |

| ~1090 | C-Cl stretching |

Expert Interpretation: The two distinct peaks above 3300 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of a primary amine (NH₂). The broader peak around 3137 cm⁻¹ corresponds to the N-H stretch of the pyrazole ring. The sharp, intense peak at 2223 cm⁻¹ is a clear indication of the nitrile (C≡N) functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile [2]

| m/z | Assignment |

| 218 | [M]⁺ (Molecular Ion) |

Expert Interpretation: The molecular ion peak at m/z 218 confirms the molecular weight of the compound. The fragmentation pattern of pyrazoles can be complex but often involves the loss of small molecules like HCN and N₂.[4][5] For this compound, characteristic fragments would likely arise from the loss of the cyano group and fragmentation of the chlorophenyl ring.

Predicted Spectroscopic Data for 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

The primary difference between the title compound and its analyzed isomer is the position of the amino and chlorophenyl groups on the pyrazole ring. This will have the most significant impact on the NMR spectra.

-

¹H NMR: The chemical shifts of the pyrazole N-H and the amino N-H protons are expected to be similar. The aromatic protons of the 4-chlorophenyl group will also exhibit a similar pattern of two doublets. The most notable difference will be the absence of a pyrazole C-H proton in the isomer, whereas the title compound has a proton at the 5-position of the pyrazole ring. However, in this specific case, both isomers have a substituent at every position on the pyrazole ring, so no pyrazole C-H signal is expected in either spectrum. The electronic effects of the substituent positions may cause minor shifts in the other proton signals.

-

¹³C NMR: The chemical shifts of the chlorophenyl ring carbons and the nitrile carbon should be very similar. The key difference will be in the chemical shifts of the pyrazole ring carbons (C3, C4, and C5), as their electronic environments are altered by the different substituent arrangements.

-

IR Spectroscopy: The IR spectrum is predicted to be nearly identical to that of the isomer, as both molecules contain the same functional groups (NH₂, NH, C≡N, C-Cl, aromatic rings).

-

Mass Spectrometry: The molecular weight is the same, so the molecular ion peak will be at m/z 218. The fragmentation pattern is also expected to be very similar.

Experimental Methodologies

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed. These methodologies are based on standard laboratory practices for the analysis of heterocyclic compounds.[1]

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the pyrazole compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance 400 MHz instrument.

-

¹H NMR Data Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Data Acquisition: Acquire the carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent disc using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: First, record a background spectrum of a blank KBr pellet. Then, place the sample pellet in the spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to gain further structural information.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, primarily through a detailed analysis of its constitutional isomer. The provided data, interpretations, and experimental protocols serve as a valuable resource for scientists engaged in the synthesis and characterization of novel pyrazole derivatives. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of a wide range of heterocyclic compounds.

References

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. BenchChem.

-

Frontiers in Chemistry. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers. [Link]

- SpectraBase. (n.d.). 5-Amino-1-methyl-pyrazole-4-carbonitrile. Wiley-VCH.

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Publishing. [Link]

-

MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

-

SpectraBase. (n.d.). 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile. Wiley-VCH. [Link]

-

Molinstincts. (n.d.). 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile Properties vs Pressure. Molinstincts. [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d6. ResearchGate. [Link]

-

Scirp.org. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. [Link]

-

RSC Publishing. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing. [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

-

University of Greenwich. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich. [Link]

-

IntechOpen. (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]

-

ResearchGate. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile and Its Derivatives

Abstract

The 5-amino-1H-pyrazole-4-carbonitrile scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities. This technical guide provides an in-depth exploration of the synthesis of a key analogue, 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile. We will dissect the prevalent one-pot, three-component synthesis strategy, delving into the underlying reaction mechanism, causality behind experimental choices, and detailed, field-proven protocols. Furthermore, this guide will cover strategies for derivatization, troubleshooting common synthetic challenges, and contextualize the importance of this scaffold in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive and practical understanding of this vital synthetic pathway.

Introduction: The Significance of the Pyrazole Core

Pyrazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that command significant attention in pharmaceutical and agrochemical research.[1] Their widespread application stems from a broad spectrum of biological properties, including anticancer, antimicrobial, anti-inflammatory, and protein kinase inhibitor activities.[1][2] The 5-aminopyrazole-4-carbonitrile framework is particularly valuable, as the vicinal amino and nitrile groups serve as versatile handles for extensive chemical modification, enabling the construction of diverse fused heterocyclic systems and compound libraries.[2][3]

The specific incorporation of a 4-chlorophenyl group at the 3-position is a common strategy in medicinal chemistry. The chlorine atom can engage in halogen bonding, modulate lipophilicity, and block metabolic oxidation, often enhancing the compound's pharmacokinetic profile and target affinity. This guide focuses on the most efficient and widely adopted methodology for constructing this specific and valuable molecular architecture.

Core Synthesis: A Mechanistic Deep Dive into the Three-Component Reaction

The most robust and atom-economical route to 5-amino-3-aryl-1H-pyrazole-4-carbonitriles is a one-pot, three-component reaction involving an appropriate aryl ketone (or aldehyde), malononitrile, and a hydrazine source.[1][4] This reaction proceeds through a cascade of well-understood classical organic reactions.

The Reaction Mechanism

The synthesis pathway can be dissected into three primary stages:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (4-chloroacetophenone) and the active methylene compound (malononitrile).[5][6] A weak base, such as piperidine or an amine salt, deprotonates malononitrile to form a resonance-stabilized carbanion.[5] This nucleophile then attacks the electrophilic carbonyl carbon of 4-chloroacetophenone. The resulting aldol-type adduct rapidly undergoes dehydration to yield the α,β-unsaturated intermediate, 2-(4-chlorobenzylidene)malononitrile.[5]

-

Michael Addition: Hydrazine, acting as a potent nucleophile, then adds to the electron-deficient β-carbon of the unsaturated intermediate in a conjugate or Michael-type addition. This step forms a new carbon-nitrogen bond and generates a new intermediate anion.

-

Intramolecular Cyclization & Tautomerization: The terminal nitrogen of the newly added hydrazine moiety then undergoes a rapid intramolecular nucleophilic attack on one of the nitrile groups. This cyclization step forms the five-membered pyrazole ring. A subsequent tautomerization (proton shift) leads to the stable, aromatic 5-amino-1H-pyrazole-4-carbonitrile product.

The overall synthetic workflow is depicted below:

Caption: Synthetic workflow for the three-component synthesis.

Critical Parameter Analysis: Causality in Experimental Design

-

Choice of Hydrazine Source: While hydrazine hydrate is common, substituted hydrazines (e.g., phenylhydrazine, 4-chlorophenylhydrazine) are frequently used.[1][7] This choice is critical as it directly dictates the substituent on the N1 position of the pyrazole ring. Using hydrazine hydrate itself will result in an unsubstituted N1 position (an N-H bond), whereas using phenylhydrazine will yield the N1-phenyl derivative.[8]

-

Catalyst and Solvent System: The Knoevenagel condensation step is typically catalyzed by a weak base. Piperidine is a classic choice, but other catalysts like potassium phthalimide or even heterogeneous catalysts like calcined hydrotalcite have been employed to promote greener reaction conditions.[1][4] The choice of solvent is often a lower-alcohol like ethanol or methanol, which effectively dissolves the reactants and facilitates the reaction, often under reflux conditions.[7] Some modern protocols utilize greener solvent systems like ethanol/water mixtures.[1]

-

Temperature and Reaction Time: These parameters are interdependent. While many procedures utilize reflux temperatures to drive the reaction to completion in a few hours, some catalyst systems allow for lower temperatures (e.g., 50-55 °C) over a slightly longer period.[1][9] Reaction progress should always be monitored by Thin-Layer Chromatography (TLC) to determine the point of completion and avoid the formation of degradation byproducts.

Detailed Experimental Protocol

This protocol describes a representative synthesis of an N1-substituted derivative, which is a common variant. The synthesis of the parent N-H compound follows a similar procedure using hydrazine hydrate.

Synthesis of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile [8]

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Eq. |

| 4-Chlorobenzaldehyde | 140.57 | 1.0 | 140.6 mg | 1.0 |

| Malononitrile | 66.06 | 1.0 | 66.1 mg | 1.0 |

| Phenylhydrazine | 108.14 | 1.0 | 108.1 mg | 1.0 |

| Piperidine (catalyst) | 85.15 | ~0.1 | ~2-3 drops | catalytic |

| Ethanol (solvent) | 46.07 | - | 10 mL | - |

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorobenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and phenylhydrazine (1.0 mmol) in absolute ethanol (10 mL).

-

Add 2-3 drops of piperidine to the mixture.

-

Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 3-4 hours.

-

Monitor the reaction progress using TLC (eluent: hexane/ethyl acetate, 7:3 v/v).[7]

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL) with stirring.

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the solid product with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to afford the pure compound as a solid.

Characterization Data (for 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile):

-

Appearance: Solid, often white to pale yellow.

-

Melting Point: 190-192 °C.[8]

-

FT-IR (KBr, cm⁻¹): 3447, 3346 (NH₂ stretch), 2206 (C≡N stretch), 1632, 1600 (C=C, C=N stretch).[8]

-

¹H NMR (250 MHz, CDCl₃) δ: 7.62 (t, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, 2H). Note: The amine protons (NH₂) often appear as a broad singlet which may not be explicitly listed in all literature.[8]

-

¹³C NMR (63 MHz, CDCl₃) δ: 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79.[8]

Synthesis of Derivatives: Expanding Chemical Space

The 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile core is a versatile platform for further chemical elaboration. The reactive amino and nitrile groups are prime targets for modification.

Caption: Derivatization pathways from the core pyrazole scaffold.

-

Reactions at the 5-Amino Group: This group can be readily acylated with acid chlorides or anhydrides to form amides, condensed with aldehydes to form Schiff bases, or diazotized to create highly reactive diazonium salts. These salts can then be used to synthesize azo compounds or participate in cyclization reactions to form fused triazine rings.[10]

-

Transformations of the 4-Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide or carboxylic acid. It can also be reduced to a primary amine (aminomethyl group), providing another point for diversification.

-

Construction of Fused Systems: The combination of the amino and nitrile groups is particularly powerful for building fused heterocyclic systems. For example, reaction with 1,3-dielectrophiles can lead to the formation of pyrazolo[1,5-a]pyrimidines, another important class of bioactive molecules.[11][12]

Troubleshooting and Optimization

-

Low Yield: If the yield is poor, ensure all reagents are pure and dry, particularly the aldehyde and malononitrile. The amount of catalyst can be optimized; too much base can promote self-condensation of the aldehyde.[6] Increasing the reaction time or temperature may also improve conversion, but this should be balanced against potential byproduct formation.

-

Impure Product: The primary impurity is often the Knoevenagel intermediate if the subsequent cyclization is incomplete. Ensure sufficient hydrazine is present and that the reaction is allowed to proceed to completion (confirm via TLC). A thorough recrystallization is usually effective for purification.

-

Alternative Starting Materials: While this guide focuses on the three-component reaction from an aldehyde/ketone, the core pyrazole can also be synthesized from β-ketonitriles. For instance, reacting 3-(4-chlorophenyl)-3-oxopropanenitrile with hydrazine will also yield the desired scaffold.[11]

Conclusion

The three-component synthesis of 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile represents a highly efficient, convergent, and versatile method for accessing a key scaffold in drug discovery. By understanding the underlying mechanism, the role of each reactant and catalyst, and the potential for subsequent derivatization, researchers can effectively leverage this chemistry to generate novel molecular entities. The protocols and insights provided herein serve as a robust foundation for the practical application and further exploration of this important heterocyclic system.

References

-

Frontiers in Chemistry. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

-

LOCKSS. (2017). ONE-POT AND EFFICIENT SYNTHESIS OF 5-AMINOPYRAZOLE-4-CARBONITRILES CATALYZED BY POTASSIUM PHTHALIMIDE. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

-

Bentham Science. (n.d.). One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

-

RSC Publishing. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. Retrieved from [Link]

-

ResearchGate. (2018). One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. Retrieved from [Link]

-

Beilstein Journals. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]

-

RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]

-

Bentham Science. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Retrieved from [Link]

-

Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

ResearchGate. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitriles, Antifungal Activity and In Silico Analysis. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

Sources

- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 2. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. 5-AMINO-1-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOLE-4-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Biological Versatility of 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide explores the synthesis, characterization, and potential biological activities of the heterocyclic compound 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the current understanding and future prospects of this pyrazole derivative, grounded in authoritative scientific literature. We will delve into its potential as an anticancer, antimicrobial, and anti-inflammatory agent, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1][2] Its unique structural features and synthetic accessibility have made it a "privileged scaffold" in medicinal chemistry, leading to a broad spectrum of pharmacological activities.[2] Pyrazole derivatives have been successfully developed into drugs for a wide range of applications, including anticancer, antimicrobial, and anti-inflammatory therapies.[3][4][5] The subject of this guide, 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, combines the pyrazole core with key pharmacophoric groups—an amino group, a cyano moiety, and a chlorophenyl ring—that are known to contribute to biological activity.

Synthesis and Characterization: Building the Core Moiety

The synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives is well-established, typically involving a multi-component reaction that offers high efficiency and atom economy. A common and effective method is the one-pot condensation of an aromatic aldehyde (in this case, 4-chlorobenzaldehyde), malononitrile, and a hydrazine derivative.[3] This approach is favored for its operational simplicity, high yields, and adherence to the principles of green chemistry.[3][6]

General Synthetic Protocol

A generalized, detailed, step-by-step methodology for the synthesis of 5-amino-3-aryl-1H-pyrazole-4-carbonitriles is as follows:

-

Reaction Setup: In a round-bottom flask, equimolar amounts of 4-chlorobenzaldehyde, malononitrile, and phenylhydrazine are dissolved in a suitable solvent, such as ethanol or a water-ethanol mixture.[3]

-

Catalyst Addition: A catalytic amount of a base, such as piperidine or triethylamine, is added to the reaction mixture to facilitate the condensation reactions. Alternatively, novel catalysts like modified layered double hydroxides (LDHs) can be employed to enhance reaction rates and yields under milder conditions.[3]

-

Reaction Conditions: The mixture is typically stirred at an elevated temperature (e.g., 55°C or reflux) for a period ranging from 15 minutes to several hours, depending on the specific reactants and catalyst used.[3]

-

Monitoring Progress: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization to obtain the desired 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile.[3]

Characterization

The structural elucidation of the synthesized compound is confirmed through a combination of spectroscopic techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretching of the amino group, the C≡N stretching of the nitrile, and the C-Cl stretching of the chlorophenyl moiety.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical environment of the protons and carbon atoms, confirming the connectivity and substitution pattern of the pyrazole ring and its substituents.[7]

-

Mass Spectrometry (MS): To ascertain the molecular weight of the compound and aid in the confirmation of its elemental composition.[8]

Anticipated Biological Activities and Mechanisms of Action

While specific biological data for 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile is not extensively reported in the available literature, the well-documented activities of structurally similar pyrazole derivatives provide a strong basis for predicting its potential therapeutic applications.

Anticancer Potential

The pyrazole scaffold is a prominent feature in numerous anticancer agents.[9] Pyrazole derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and cell cycle arrest.

3.1.1. Putative Anticancer Mechanisms

-

Kinase Inhibition: Many pyrazole-containing compounds are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[10] The 4-chlorophenyl substituent on the pyrazole ring may facilitate binding to the ATP-binding pocket of various kinases.

-

Induction of Apoptosis: Structurally related pyrazole derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells.[11] This is often mediated through the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: The compound may interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints (e.g., G2/M phase) and preventing cancer cell division.[9]

3.1.2. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., HCT116, A549) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (typically in a logarithmic dilution series) for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well.

-

Formazan Solubilization: The plate is incubated to allow viable cells to metabolize the MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) value is determined.

Table 1: Cytotoxicity of a Structurally Related Pyrazole Derivative (Compound 7f) against Human Cancer Cell Lines [11]

| Cell Line | Compound | IC₅₀ (µg/mL) |

| HCT116 (Colon Carcinoma) | 7f | 6.76 |

| A549 (Lung Carcinoma) | 7f | >1000 |

| HFB4 (Normal Skin Melanocyte) | 7f | >1000 |

Antimicrobial Activity

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents.[5] Pyrazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[1][5]

3.2.1. Postulated Antimicrobial Mechanisms

The antimicrobial action of pyrazoles may involve the disruption of essential cellular processes in microorganisms, such as:

-

Inhibition of Cell Wall Synthesis: Interference with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

-

Disruption of DNA Replication: Inhibition of enzymes like DNA gyrase, which are essential for bacterial DNA replication and repair.

-

Interference with Metabolic Pathways: Inhibition of key enzymes in microbial metabolic pathways.

3.2.2. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Antimicrobial Activity of a Structurally Related Pyrazole-Thiadiazine Derivative (Compound 21a) [1]

| Microorganism | Compound | MIC (µg/mL) |

| Staphylococcus aureus | 21a | 62.5 |

| Bacillus subtilis | 21a | 125 |

| Escherichia coli | 21a | 125 |

| Candida albicans | 21a | 2.9 |

| Aspergillus fumigatus | 21a | 7.8 |

Anti-inflammatory Properties

Chronic inflammation is implicated in the pathogenesis of numerous diseases. Pyrazole-containing compounds have demonstrated significant anti-inflammatory effects, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[4][12][13]

3.3.1. Potential Anti-inflammatory Mechanisms

The anti-inflammatory activity of 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile could be attributed to:

-

COX-2 Inhibition: Selective inhibition of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation, while sparing the constitutively expressed COX-1 enzyme that is involved in physiological functions.[4]

-

Modulation of Pro-inflammatory Cytokines: Downregulation of the production of pro-inflammatory cytokines such as TNF-α and IL-6.

3.3.2. Experimental Protocol: In Vitro COX Inhibition Assay

The ability of a compound to inhibit COX-1 and COX-2 can be assessed using commercially available enzyme immunoassay (EIA) kits.

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compound.

-

Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

-

Prostaglandin Measurement: The reaction is stopped, and the amount of prostaglandin E₂ (PGE₂) produced is quantified using an EIA.

-

IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated for both COX-1 and COX-2 to determine the selectivity index.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the general synthesis workflow and a hypothetical signaling pathway for the anticancer activity of pyrazole derivatives.

Caption: Hypothetical anticancer mechanism involving kinase inhibition and apoptosis induction.

Conclusion and Future Directions

5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related pyrazole derivatives, this compound is predicted to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. Further in-depth biological evaluation of this specific molecule is warranted to elucidate its precise mechanisms of action and to determine its potential as a lead compound in drug discovery programs. The experimental protocols outlined in this guide provide a robust framework for such investigations. Future research should focus on synthesizing a library of analogues to establish structure-activity relationships and to optimize the potency and selectivity of this promising chemical entity.

References

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (URL: [Link])

-

Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (URL: [Link])

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (URL: [Link])

-

Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. (URL: [Link])

-

A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (URL: [Link])

-

5-amino-1-(3-bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile. (URL: [Link])

-

Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (URL: [Link])

-

Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. (URL: [Link])

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (URL: [Link])

-

Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. (URL: [Link])

-

Antibacterial pyrazoles: tackling resistant bacteria. (URL: [Link])

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (URL: [Link])

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors | Request PDF. (URL: [Link])

-

Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. (URL: [Link])

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (URL: [Link])

Sources

- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Pyrazole-4-carbonitrile Scaffold and the Imperative of Green Chemistry

An In-Depth Technical Guide to the Green Synthesis of Pyrazole-4-carbonitrile Derivatives

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and agrochemical development.[1][2][3] Its derivatives are recognized pharmacophores, integral to the structure of numerous therapeutic agents and crop protection chemicals.[3][4] Specifically, pyrazole-4-carbonitrile derivatives are versatile intermediates, with the nitrile group providing a reactive handle for extensive chemical modification to fine-tune biological activity.[4] These scaffolds are central to blockbuster drugs and potent agrochemicals, including insecticides like Fipronil and herbicides such as Pyraclonil.[4]

Traditionally, the synthesis of these valuable compounds has relied on methods that often involve harsh reaction conditions, hazardous organic solvents, and stoichiometric reagents, leading to significant chemical waste and environmental burden.[5][6] The principles of green chemistry offer a transformative approach, aiming to design chemical processes that are inherently safer, more efficient, and environmentally benign.[6] This guide provides an in-depth exploration of modern, green synthetic strategies for pyrazole-4-carbonitrile derivatives, focusing on the causality behind experimental design and providing actionable protocols for the research and development laboratory.

Pillar 1: Multicomponent Reactions (MCRs) - The Power of Convergence

The most prominent green strategy for synthesizing pyrazole-4-carbonitriles is the one-pot, three-component reaction (3-CR) involving an aldehyde, malononitrile, and a hydrazine derivative.[1][4][7] This approach exemplifies the principles of atom and step economy, constructing complex molecules from simple precursors in a single operation, which significantly reduces solvent usage, energy consumption, and purification steps.[1]

Reaction Mechanism: A Stepwise Look at Pyrazole Formation

The generally accepted mechanism for this transformation involves a cascade of reactions, initiated by the catalyst.[1][8][9] Understanding this pathway is critical for optimizing reaction conditions and catalyst selection.

-

Knoevenagel Condensation: The reaction typically begins with the catalyst activating the aldehyde carbonyl group, which then undergoes a Knoevenagel condensation with the active methylene group of malononitrile. This step forms a reactive arylidene malononitrile intermediate.

-

Michael Addition: The hydrazine derivative then acts as a nucleophile, attacking the β-carbon of the activated double bond in the arylidene malononitrile intermediate via a Michael addition.

-

Intramolecular Cyclization & Dehydration: The resulting intermediate undergoes an intramolecular nucleophilic attack from the second nitrogen of the hydrazine onto the nitrile carbon, followed by tautomerization and dehydration/aromatization to yield the stable 5-amino-1H-pyrazole-4-carbonitrile ring system.

Caption: Generalized workflow for the three-component synthesis of pyrazole-4-carbonitriles.

Pillar 2: The Catalyst - Driving Efficiency and Selectivity

The choice of catalyst is paramount in these multicomponent reactions. Green catalysts are characterized by high efficiency, selectivity, ease of separation, and reusability.

Heterogeneous Nanocatalysts

Magnetic nanoparticles (MNPs) have emerged as exceptional catalysts due to their high surface area and, most critically, their straightforward separation from the reaction mixture using an external magnet, which simplifies product work-up and allows for multiple reuse cycles.[10][11][12]

-

Fe₃O₄-Based Systems: Core-shell nanoparticles, such as Fe₃O₄ coated with silica and functionalized with organic moieties (e.g., tannic acid or vanillin/thioglycolic acid), have proven highly effective.[11][12] These catalysts provide an environmentally friendly route, often under solvent-free (mechanochemical) or aqueous conditions, with high yields and short reaction times.[10][11][12] The catalyst can often be recovered and reused for six or more cycles with minimal loss of activity.[10][11][12]

Benign and Readily Available Catalysts

The greenest catalyst is often the simplest and most benign.

-

Sodium Chloride (NaCl): Simple, inexpensive, and non-toxic salts like NaCl have been shown to effectively catalyze the synthesis of pyrazole-4-carbonitriles in aqueous media at room temperature.[13][14] This method avoids heavy metals and complex catalyst synthesis, offering a highly practical and eco-friendly protocol.[13]

-

Bio-based Catalysts: Natural extracts, such as those from neem leaves, represent a renewable and sustainable catalytic route, aligning perfectly with green manufacturing goals.[4]

Pillar 3: The Reaction Medium - Moving Beyond Volatile Organics

Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a core tenet of sustainable chemistry.

Aqueous Media

Water is the ideal green solvent due to its availability, non-toxicity, and safety. Many modern protocols for pyrazole-4-carbonitrile synthesis are now performed in water or water-ethanol mixtures.[1][13][15] Using water as a solvent can sometimes accelerate reaction rates due to the hydrophobic effect, which forces organic reactants together.[13][16]

Deep Eutectic Solvents (DESs)

DESs are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and urea, or potassium carbonate and glycerol) that form a eutectic with a melting point much lower than the individual components.[17][18] They are biodegradable, have low toxicity, and possess negligible vapor pressure.[18] DESs can act as both the solvent and the catalyst, streamlining the reaction setup.[4][17] For instance, a mixture of glucose and urea can facilitate the catalyst-free synthesis of pyrazole-4-carbonitriles at room temperature.[17]

Caption: Core green chemistry strategies applied to pyrazole-4-carbonitrile synthesis.

Comparative Analysis of Green Synthetic Methods

The selection of a synthetic route depends on factors like available equipment, cost, desired scale, and environmental goals. The table below summarizes and compares various green protocols.

| Method | Catalyst | Solvent / Conditions | Typical Time | Typical Yield (%) | Key Advantages | References |

| Nanocatalysis | LDH@...CuI | H₂O/EtOH, 55 °C | 15–27 min | 85–93% | High yield, short time, catalyst is reusable.[1] | [1] |

| Magnetic Nanocatalysis | Fe₃O₄@SP@TA | Solvent-free (mechanochemical), Room Temp. | 5-15 min | 90-97% | Extremely fast, no solvent, easy magnetic recovery of catalyst.[10] | [10] |

| Simple Salt Catalysis | NaCl | H₂O, Room Temp. | 25-50 min | 88-96% | Inexpensive, non-toxic, readily available catalyst, simple work-up.[13][14] | [13][14] |

| Deep Eutectic Solvents | None (DES acts as medium/catalyst) | Glucose/Urea DES, Room Temp. | 3-5 h | 83-96% | Catalyst-free, biodegradable solvent, simple purification.[17] | [17] |

| Microwave-Assisted | Various | Often solvent-free or minimal solvent | 2-10 min | High | Drastic reduction in reaction time, increased yields.[4][19] | [4][19] |

| Ultrasound-Assisted | Mn/ZrO₂ | Aqueous EtOH, Room Temp. | 30-45 min | 85-94% | Energy efficient, enhanced reaction rates through acoustic cavitation. |

Experimental Protocols: A Practical Guide

Herein are detailed, step-by-step methodologies for key green synthetic approaches, designed for direct application in a laboratory setting.

Protocol 1: Magnetic Nanocatalyst-Mediated Synthesis (Mechanochemical)

(Adapted from Mohammadi Ziarani, G., et al., 2022)[11]

This protocol leverages a magnetically separable catalyst under solvent-free conditions, representing a highly efficient and green method.

-

Reactant Preparation: In a mortar, combine the selected aryl aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).

-

Catalyst Addition: Add the Fe₃O₄@SiO₂@vanillin@thioglycolic acid nanocatalyst (0.01 g).

-

Reaction: Grind the mixture using a pestle at room temperature for 5-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/n-hexane (1:3) eluent system.

-

Product Isolation: Upon completion, add ethanol (10 mL) to the solid mixture and stir for 2 minutes.

-

Catalyst Recovery: Place a strong external magnet against the side of the vessel. The magnetic catalyst will be attracted to the magnet, allowing the clear ethanolic solution of the product to be decanted or filtered. Wash the catalyst with ethanol (2 x 5 mL). The recovered catalyst can be dried in an oven and reused.

-

Purification: Evaporate the solvent from the combined ethanolic fractions under reduced pressure. The resulting solid product can be purified by recrystallization from ethanol to afford the pure 5-amino-pyrazole-4-carbonitrile derivative.

Protocol 2: Aqueous Synthesis Using Sodium Chloride

(Adapted from Kumar, H., et al., 2018)[13]

This protocol highlights the use of a simple, benign catalyst in water, making it exceptionally cost-effective and environmentally friendly.

-

Reactant Preparation: To a 100 mL round-bottom flask, add the aryl aldehyde (10 mmol), malononitrile (10 mmol), sodium chloride (NaCl, 1 mmol, 10 mol%), and water (20 mL).

-

Knoevenagel Condensation: Stir the mixture vigorously at room temperature for approximately 10 minutes until a solid precipitate (the Knoevenagel adduct) is formed.

-

Hydrazine Addition: Add phenylhydrazine (10 mmol) to the reaction mixture.

-

Reaction: Continue stirring at room temperature for the time specified for the particular substrate (typically 25-50 minutes), monitoring completion by TLC.

-

Product Isolation: The pyrazole-4-carbonitrile product typically precipitates out of the aqueous solution. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water. The crude product is often of high purity, but can be further purified by recrystallization from ethanol.

Future Perspectives and Conclusion

The green synthesis of pyrazole-4-carbonitrile derivatives is a dynamic and rapidly evolving field. Future research will likely focus on the development of even more efficient and robust catalysts, particularly those derived from renewable biomass. The integration of flow chemistry with green synthetic methods promises to enhance scalability, safety, and process control, paving the way for sustainable industrial production.

By embracing the principles of green chemistry—through multicomponent reactions, benign catalysts, alternative solvents, and energy-efficient techniques—the scientific community can continue to produce these vital chemical scaffolds in a manner that is not only economically viable but also environmentally responsible. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to design and execute cleaner, safer, and more sustainable syntheses.

References

-

Gholamzadeh, P., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports. Available at: [Link]

-

Mohammadi Ziarani, G., et al. (2022). The solid state synthesis of novel pyrazolyl-5-amino-pyrazole-4-carbonitrile derivatives using Fe3O4@SP@TA nanocomposites as a novel, green, and magnetically separable catalyst. Polycyclic Aromatic Compounds. Available at: [Link]

-

Mohammadi Ziarani, G., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances. Available at: [Link]

-

Albano, G., et al. (2021). Supported Metal Catalysts for the Synthesis of N-Heterocycles. Catalysts. Available at: [Link]

-

Kumar, H., et al. (2018). NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aqueous media. Current Chemistry Letters. Available at: [Link]

-

Ghorbani-Choghamarani, A., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. Available at: [Link]

-

Li, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

-

Aryan, R., et al. (2019). Sustainable routes and mechanistic study in pyrazole synthesis using deep eutectic solvents (DESs). ResearchGate. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

-

Moghadam, F. D., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

-

Aheer, A. K., et al. (2025). Sustainable routes and mechanistic study in pyrazole synthesis using deep eutectic solvents (DESs). Sustainability & Circularity NOW. Available at: [Link]

-

Jadhav, S. D., & Patki, M. S. (2021). One-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free condition by using engineered polyvinyl alcohol catalyst. SN Applied Sciences. Available at: [Link]

-

Bondock, S., et al. (2022). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Polycyclic Aromatic Compounds. Available at: [Link]

-

Koppuravuri, N. P., et al. (2022). Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review. Indian Journal of Natural Sciences. Available at: [Link]

-

Ramesh, M., & Sivakumar, G. (2022). Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol. Oriental Journal of Chemistry. Available at: [Link]

-

ResearchGate (n.d.). Mechanism for water-mediated synthesis of pyrazole-4-carbonitrile derivatives. ResearchGate. Available at: [Link]

-

ResearchGate (n.d.). Putative mechanism for the formation of pyrazole-4-carbonitrile. ResearchGate. Available at: [Link]

-

Paul, S., & Gupta, M. (2020). Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. Proceedings of the 2nd International Conference on Chemical, Biological and Environmental Sciences. Available at: [Link]

-

Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry. Available at: [Link]

-

ResearchGate (n.d.). Synthesis of pyrazole 4-carbonitrile derivatives. ResearchGate. Available at: [Link]

-

Kumar, N., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry. Available at: [Link]

-

Jain, A., & Ravichandran, V. (2017). Eco-Friendly Synthesis of Pyrazoline Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Growing Science (2018). NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aqueous media. Growing Science. Available at: [Link]

Sources

- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aqueous media » Growing Science [growingscience.com]

- 17. researchgate.net [researchgate.net]

- 18. thieme-connect.com [thieme-connect.com]

- 19. impactfactor.org [impactfactor.org]

An In-Depth Technical Guide to the Solubility and Stability of 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. A thorough understanding of its solubility and stability is paramount for the successful development of novel therapeutics, influencing everything from formulation strategies to regulatory approval. This document is structured to provide not only procedural details but also the underlying scientific rationale, empowering researchers to make informed decisions throughout the development lifecycle.

Introduction to 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile belongs to the aminopyrazole class of compounds, a scaffold known for its diverse pharmacological activities. The presence of a chlorophenyl group, an amino group, and a nitrile moiety on the pyrazole ring contributes to its unique electronic and steric properties, which in turn govern its interactions with biological targets and its behavior in various solvent systems. A foundational understanding of its physicochemical characteristics is the first step in unlocking its therapeutic potential.

Key Physicochemical Properties:

| Property | Value/Description | Source |

| Molecular Formula | C₁₀H₇ClN₄ | |

| Molecular Weight | 218.64 g/mol | |

| Appearance | Solid (typically a powder) | |

| Melting Point | 169-173 °C | |

| General Solubility | Low solubility in water; soluble in some organic solvents like DMSO.[1] | |

| General Stability | Stable under normal storage conditions.[1] |

Solubility Assessment: A Cornerstone of Preformulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For orally administered drugs, poor aqueous solubility can lead to low and variable absorption, hindering clinical efficacy. Therefore, a comprehensive solubility profile in various physiologically relevant media is essential.

Theoretical Considerations and Strategic Approaches

The molecular structure of 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile—with its relatively planar, aromatic rings—suggests a tendency towards low aqueous solubility due to unfavorable interactions with the highly polar water molecules. However, the amino group can act as a hydrogen bond donor and acceptor, potentially mitigating this hydrophobicity to some extent.

To address potential solubility challenges, several strategies can be employed during formulation development:

-

Co-solvents: Utilizing a mixture of water with a miscible organic solvent (e.g., ethanol, propylene glycol) can significantly enhance solubility.

-

pH Adjustment: The amino group on the pyrazole ring is basic and can be protonated at acidic pH. This salt formation often leads to a substantial increase in aqueous solubility.

-

Surfactants and Complexing Agents: Micellar solubilization with surfactants or complexation with cyclodextrins can be effective for highly insoluble compounds.

Experimental Protocol: Kinetic Solubility Assessment

A kinetic solubility assay is a high-throughput method used early in drug discovery to estimate the aqueous solubility of a compound. It provides a rapid assessment of the concentration at which a compound, upon dilution from a DMSO stock solution, begins to precipitate in an aqueous buffer.

Workflow for Kinetic Solubility Assessment:

Caption: Forced degradation study workflow.

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile in a suitable solvent system (e.g., a mixture of acetonitrile and water) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 N HCl and heat at a controlled temperature (e.g., 60°C).

-